5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole
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Overview
Description
5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2–4 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles that can replace the bromine atom.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[2,1-B][1,3]thiazole derivatives .
Scientific Research Applications
5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents, antiviral drugs, and immunomodulatory agents.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,6-dimethylimidazo[2,1-B][1,3]thiazole: Another brominated derivative with similar structural features.
2-Bromo-1,3-thiazole: A simpler thiazole derivative with a bromine atom at the 2-position.
Uniqueness
5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7BrN2S |
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Molecular Weight |
231.12 g/mol |
IUPAC Name |
5-bromo-2,3-dimethylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7BrN2S/c1-4-5(2)11-7-9-3-6(8)10(4)7/h3H,1-2H3 |
InChI Key |
MULPJBMFYKCXER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(N12)Br)C |
Origin of Product |
United States |
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